(2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine
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Overview
Description
(2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methoxy group on a phenyl ring, attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-fluoro-4-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination. This involves the reaction of 3-fluoro-4-methoxybenzaldehyde with a suitable amine (e.g., ammonia or a primary amine) in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a catalyst like palladium on carbon.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography on a chiral stationary phase, to obtain the desired (2R)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and biocatalysis are potential methods for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding imines or nitriles.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
(2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the effects of fluorine and methoxy substituents on biological activity.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2R)-2-(3-Chloro-4-methoxyphenyl)propan-1-amine: Similar structure with a chlorine atom instead of fluorine.
(2R)-2-(3-Fluoro-4-hydroxyphenyl)propan-1-amine: Similar structure with a hydroxy group instead of methoxy.
(2R)-2-(3-Fluoro-4-methoxyphenyl)butan-1-amine: Similar structure with an extended carbon chain.
Uniqueness: The presence of both fluorine and methoxy groups in (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine imparts unique chemical and biological properties, such as enhanced lipophilicity and metabolic stability, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2R)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7(6-12)8-3-4-10(13-2)9(11)5-8/h3-5,7H,6,12H2,1-2H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSCTSUNIMQAEQ-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC(=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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